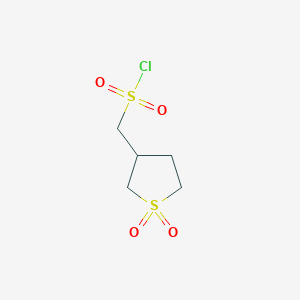
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO4S2 and a molecular weight of 232.71 g/mol . It is also known by its IUPAC name, (1,1-dioxidotetrahydro-3-thienyl)methanesulfonyl chloride . This compound is characterized by the presence of a thiolane ring with a sulfonyl chloride group attached to it, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride typically involves the reaction of tetrahydrothiophene-3-one with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydrothiophene-3-one+Chlorosulfonic acid→(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield thiolane derivatives with reduced sulfur oxidation states.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of various sulfonamide and sulfonate derivatives .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function. It is also employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs .
Industry: In industrial applications, (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to its use in substitution reactions and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: This compound has a similar thiolane ring structure but with an additional methylsulfamoyl group.
(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride: This compound differs in the position of the sulfonyl chloride group on the thiolane ring.
Uniqueness: (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the thiolane ring. This unique structure imparts distinct chemical properties, making it a valuable reagent in various chemical transformations .
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQILJHSCPTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)
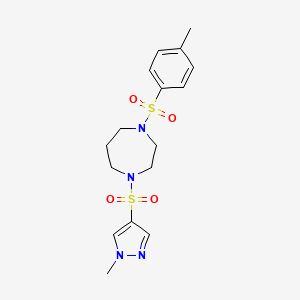
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
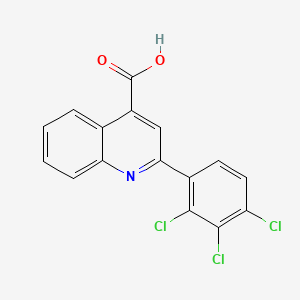
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2471449.png)
![3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2471450.png)
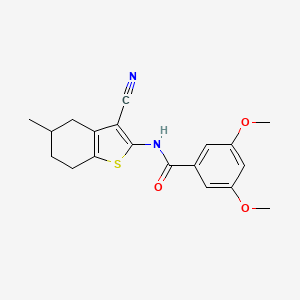

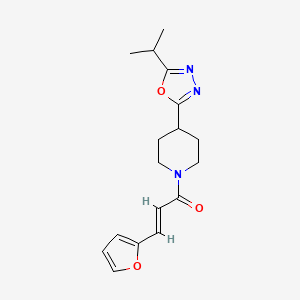
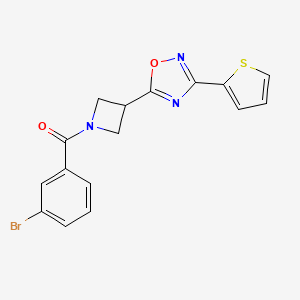
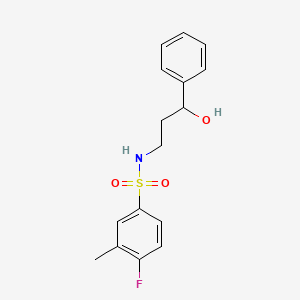
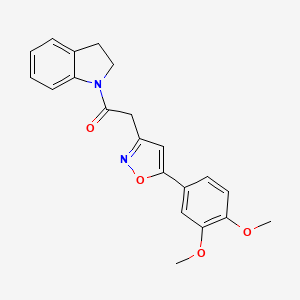
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2471460.png)
